Cas no 24393-49-5 (ethyl (2E)-3-(4-methylphenyl)prop-2-enoate)

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate structure
24393-49-5 structure
Nom du produit:ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
Numéro CAS:24393-49-5
Le MF:C12H14O2
Mégawatts:190.23836
CID:828750
PubChem ID:641318

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Propriétés chimiques et physiques

Nom et identifiant

    • 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2E)-
    • ethyl 3-(4-methylphenyl)prop-2-enoate
    • Ethyl (E)-3-(p-methylphenyl)-2-propenoate
    • Ethyl (E)-p-methylcinnamate
    • Ethyl (E)-3-(4-methylphenyl)-2-propenoate
    • ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
    • 4-Methylcinnamic acid ethyl ester
    • 20511-20-0
    • GS-6767
    • H10135
    • MFCD00182491
    • DB-360283
    • (E)-Ethyl 3-(p-tolyl)acrylate
    • Ethyl (2E)-3-(4-methylphenyl)-2-propenoate #
    • Ethyl 4-methylcinnamate
    • 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester
    • (E)-Ethyl3-(p-tolyl)acrylate
    • (E)-ethyl 3-p-tolylacrylate
    • A12244
    • 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (E)-
    • Ethyl 3-(4-methylphenyl)propenoate
    • ethyl (E)-3-(4-methylphenyl)prop-2-enoate
    • AKOS006242257
    • (E)-3-(p-tolyl)-acrylic acid ethyl ester
    • AC-6964
    • Ethyl 3-(p-tolyl)acrylate
    • EN300-1453819
    • 24393-49-5
    • ethyl 3-(4-methylphenyl)acrylate
    • InChI=1/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8
    • NSC-338436
    • CHEMBL4065028
    • Ethyl-4-methyl cinnamate
    • Cinnamic acid, p-methyl-, ethyl ester
    • NSC338436
    • (e)-ethyl 3-(4-methylphenyl)acrylate
    • ethyl p-methylcinnamate
    • Z54083206
    • SCHEMBL1894062
    • Ethyl (e)-4-methylcinnamate
    • CS-0308791
    • EN300-132635
    • Piscine à noyau: InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+
    • La clé Inchi: IMKVSWPEZCELRM-CMDGGOBGSA-N
    • Sourire: CCOC(=O)/C=C/C1=CC=C(C)C=C1

Propriétés calculées

  • Qualité précise: 190.09942
  • Masse isotopique unique: 190.099379685g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 14
  • Nombre de liaisons rotatives: 4
  • Complexité: 200
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3.4
  • Surface topologique des pôles: 26.3Ų

Propriétés expérimentales

  • Dense: 1.038±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilité: Très légèrement soluble (0,3 G / l) (25 ºC),
  • Le PSA: 26.3

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Informations de sécurité

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-1453819-1.0g
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
24393-49-5
1.0g
$728.0 2023-07-10
Enamine
EN300-1453819-10.0g
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
24393-49-5
10.0g
$3131.0 2023-07-10
Enamine
EN300-1453819-0.25g
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
24393-49-5
0.25g
$670.0 2023-07-10
Enamine
EN300-1453819-100mg
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
24393-49-5
100mg
$640.0 2023-09-29
Enamine
EN300-1453819-250mg
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
24393-49-5
250mg
$670.0 2023-09-29
Enamine
EN300-1453819-500mg
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
24393-49-5
500mg
$699.0 2023-09-29
Ambeed
A208771-25g
(E)-Ethyl 3-(p-tolyl)acrylate
24393-49-5 97%
25g
$828.0 2024-04-20
Enamine
EN300-1453819-2.5g
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
24393-49-5
2.5g
$1428.0 2023-07-10
Enamine
EN300-1453819-0.1g
ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
24393-49-5
0.1g
$640.0 2023-07-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E1471-250MG
Ethyl (E)-3-(p-Tolyl)acrylate
24393-49-5 >98.0%(GC)
250mg
¥290.00 2024-04-17

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ;  4 h, 110 °C
Référence
OMS-2 for Aerobic, Catalytic, One-pot Alcohol Oxidation-Wittig Reactions: Efficient Access to α,β-Unsaturated Esters
Kona, Jagadeswara R.; King'ondu, Cecil K.; Howell, Amy R.; Suib, Steven L., ChemCatChem, 2014, 6(3), 749-752

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
Substituent effects of cis-cinnamic acid analogues as plant growth inhibitors
Nishikawa, Keisuke; Fukuda, Hiroshi; Abe, Masato; Nakanishi, Kazunari; Taniguchi, Tomoya; et al, Phytochemistry (Elsevier), 2013, 96, 132-147

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ;  2 min, rt; 0.5 h, 80 °C
Référence
Iron(III) and Ruthenium(II) Porphyrin Complex-Catalyzed Selective Olefination of Aldehydes with Ethyl Diazoacetate
Chen, Ying; Huang, Lingyu; Ranade, Meera A.; Zhang, X. Peter, Journal of Organic Chemistry, 2003, 68(9), 3714-3717

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Diisopropylethylamine Catalysts: Silica ;  6 h, 90 °C
Référence
Silica gel-mediated organic reactions under organic solvent-free conditions
Onitsuka, Satoaki; Jin, Yong Zhi; Shaikh, Ajam C.; Furuno, Hiroshi; Inanaga, Junji, Molecules, 2012, 17, 11469-11483

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: 2564764-59-4 Solvents: Acetonitrile ;  3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ;  0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
Référence
Phosphorus-Recycling Wittig Reaction: Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig Reaction
Yamamoto, Yuki; Kawaguchi, Shin-ichi ; Nishimura, Misaki; Sato, Yuki; Shimada, Yoshihisa; et al, Journal of Organic Chemistry, 2020, 85(22), 14684-14696

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Référence
Accessing Dihydro-1,2-oxazine via Cloke-Wilson type Annulation of Cyclopropyl Carbonyls: Application towards the Diastereoselective Synthesis of Pyrrolo[1,2-b][1,2]oxazine
Kumar, Pankaj; Kumar, Rakesh; Banerjee, Prabal, Journal of Organic Chemistry, 2020, 85(10), 6535-6550

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Manganese ,  Water Catalysts: Palladium diacetate Solvents: Acetonitrile ;  24 h, 25 °C
Référence
Water as a Hydrogenating Agent: Stereodivergent Pd-Catalyzed Semihydrogenation of Alkynes
Zhao, Chuan-Qi; Chen, Yue-Gang ; Qiu, Hui; Wei, Lei; Fang, Ping ; et al, Organic Letters, 2019, 21(5), 1412-1416

Synthetic Routes 8

Conditions de réaction
1.1 Solvents: Dimethyl sulfoxide ;  4 h, 30 °C
1.2 Solvents: Water ;  5 min, 30 °C
Référence
Efficient alkenation of aldehydes and ketones to α,β-unsaturated esters using α,α-bis(dimethylsilyl)-substituted esters
Miura, Katsukiyo; Ebine, Masaru; Ootsuka, Kazunori; Ichikawa, Junji; Hosomi, Akira, Chemistry Letters, 2009, 38(8), 832-833

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ;  24 h, 80 °C
Référence
Tandem oxidation-Wittig reaction using nanocrystalline barium manganate (BaMnO4); an improved one-pot protocol
Gholinejad, Mohammad; Firouzabadi, Habib; Bahrami, Maedeh; Najera, Carmen, Tetrahedron Letters, 2016, 57(33), 3773-3775

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Triphenylsilane ,  Diisopropylethylamine Catalysts: 1-Phenylarsolane Solvents: Toluene ;  24 h, 100 °C
Référence
Systematic Study on the Catalytic Arsa-Wittig Reaction
Inaba, Ryoto; Kawashima, Ikuo; Fujii, Toshiki; Yumura, Takashi ; Imoto, Hiroaki ; et al, Chemistry - A European Journal, 2020, 26(59), 13400-13407

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Référence
Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/Esters
Kaur, Navpreet; Kumar, Pankaj; Dutt, Shiv; Banerjee, Prabal, Journal of Organic Chemistry, 2022, 87(12), 7905-7918

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Référence
Organocatalytic Activation of Donor-Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched Tetrahydropyridazines
Hazra, Arijit; Dey, Raghunath; Kushwaha, Apoorv ; Dhilip Kumar, T. J. ; Banerjee, Prabal, Organic Letters, 2023, 25(29), 5470-5475

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Référence
Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivatives
Dey, Raghunath; Rajput, Shruti; Banerjee, Prabal, Tetrahedron, 2020, 76(15),

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  4 h, rt
Référence
Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyran
Kumar, Pankaj; Dey, Raghunath; Banerjee, Prabal, Organic Letters, 2018, 20(17), 5163-5166

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Raw materials

ethyl (2E)-3-(4-methylphenyl)prop-2-enoate Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:24393-49-5)ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
A1028035
Pureté:99%
Quantité:25g
Prix ($):745.0